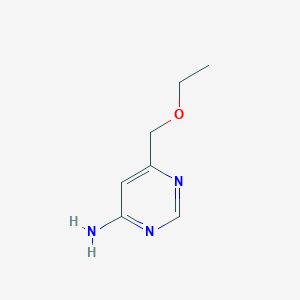
3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
“3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a heterocyclic compound . It is mentioned in the context of inhibitors of monocarboxylate transporters, which are used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the available resources. It is mentioned in the context of heterocyclic inhibitors of monocarboxylate transporters . The reactions of similar compounds typically involve complex organic chemistry processes, but the exact reactions for this specific compound are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available resources. It is mentioned in the context of heterocyclic inhibitors of monocarboxylate transporters . The properties of similar compounds typically involve various factors such as solubility, stability, and reactivity, but the exact properties for this specific compound are not provided in the available resources.科学的研究の応用
Inhibition of Monocarboxylate Transporters
This compound is known to inhibit monocarboxylate transporters, such as MCT1 and MCT4 . Monocarboxylate transporters are integral membrane proteins that facilitate the transport of certain monocarboxylates across the plasma membrane. Inhibition of these transporters can disrupt the metabolic processes of cells that rely on these transporters .
Cancer Treatment
The heightened activity or high prevalence of MCT1 and/or MCT4 is often characterized in certain conditions such as cancer . Therefore, this compound can be used for the treatment of cancer by inhibiting these transporters, thereby disrupting the metabolic processes of cancer cells .
Treatment of Type II Diabetes
Similar to cancer, type II diabetes is also characterized by the heightened activity or high prevalence of MCT1 and/or MCT4 . Thus, this compound can potentially be used for the treatment of type II diabetes by inhibiting these transporters .
Disabling Tumor Cell Metabolism
Small molecule MCT1 inhibitors, such as this compound, are known to disable tumor cell metabolism, proliferation, and survival . This can impair the tumorigenic potential in vivo in tumors expressing high levels of MCT1 .
Research in Metabolic Differences between Cells
This compound can be used in research to study the metabolic differences between cancerous and normal cells . This is particularly useful in studying the “Warburg effect”, where tumor cells rely upon a high rate of aerobic glycolysis rather than oxidative phosphorylation to produce energy for maintenance of cellular functions .
Development of New Therapeutic Strategies
The ability of this compound to inhibit monocarboxylate transporters and disrupt the metabolic processes of cells can be leveraged to develop new therapeutic strategies for diseases characterized by the heightened activity or high prevalence of these transporters .
作用機序
Target of Action
The primary targets of 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .
Mode of Action
3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione acts as an inhibitor of the monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal metabolic processes of the cell, particularly those characterized by heightened activity or high prevalence of MCT1 and/or MCT4 .
Biochemical Pathways
The inhibition of MCT1 and MCT4 by 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione affects the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, producing ATP in the process. The inhibition of MCT1 and MCT4 disrupts this pathway, leading to a decrease in ATP production and an increase in the accumulation of lactate within the cell .
Result of Action
The inhibition of MCT1 and MCT4 by 3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione leads to a disruption in cellular metabolism . This disruption can lead to cell death, particularly in cells that rely heavily on the glycolytic pathway for energy production, such as cancer cells .
特性
IUPAC Name |
3-cyclopropyl-6-thiophen-3-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-5-9(7-3-4-16-6-7)12-11(15)13(10)8-1-2-8/h3-6,8H,1-2H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWKVYQDCQNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)
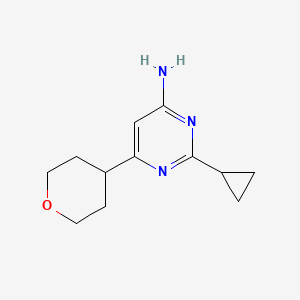
![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
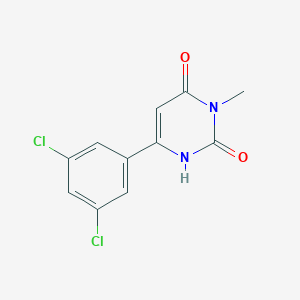
![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
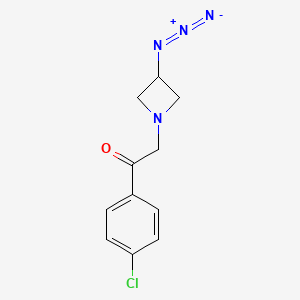
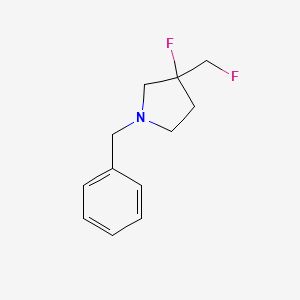
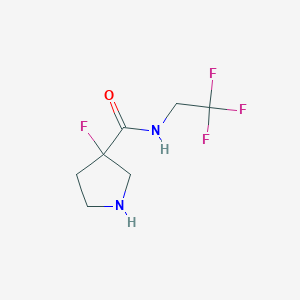
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)

